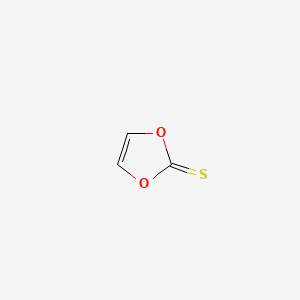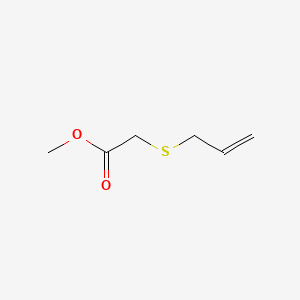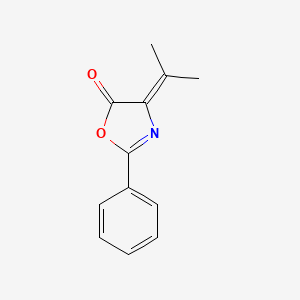
2-phényl-4-propan-2-ylidène-1,3-oxazol-5-one
Vue d'ensemble
Description
“2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-” is an organic compound with the molecular formula C12H11NO2 . It is also known as Pivoxazoline. This compound is a type of azlactone . Azlactones are cyclic derivatives of amino acids and have been used in various studies due to their favorable optical properties .
Synthesis Analysis
The synthesis of this compound and similar derivatives often involves the Erlenmeyer-Plöchl Azlactone Synthesis . This is a classical process used for the synthesis of azlactones .Molecular Structure Analysis
The molecular structure of “2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-” includes a 2-oxazolin-5-one ring with an isopropylidene group at the 4-position and a phenyl group at the 2-position . The absolute configuration of the geometric isomers of similar compounds has been determined by NMR spectroscopy .Chemical Reactions Analysis
This compound undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from the solvent . These reactions have been determined through NMR spectroscopy .Mécanisme D'action
The mechanism of action of 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting key enzymes involved in various biological processes, such as DNA replication and protein synthesis. It may also interact with cellular membranes, leading to disruption of membrane integrity and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. It has also been shown to have potential as a chiral auxiliary in asymmetric synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- in lab experiments is its relatively simple synthesis method. This compound can be synthesized in moderate to high yield using readily available starting materials. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl-. One potential direction is the further exploration of its anticancer properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, and further research may lead to the development of novel anticancer drugs. Another potential direction is the study of its potential as a chiral auxiliary in asymmetric synthesis. This compound has been shown to be an effective chiral auxiliary, and further research may lead to the development of new synthetic methods. Additionally, the study of the mechanism of action of this compound may lead to the discovery of new targets for drug development.
Applications De Recherche Scientifique
Chimie Médicinale : Agents Antimicrobiens
Les dérivés d'oxazole, y compris la 2-phényl-4-propan-2-ylidène-1,3-oxazol-5-one, ont été étudiés pour leurs propriétés antimicrobiennes . Ces composés ont montré un potentiel contre une variété de bactéries et de champignons, ce qui les rend précieux pour le développement de nouveaux antibiotiques et antifongiques. Leur mécanisme implique souvent l'interférence avec la synthèse de la paroi cellulaire microbienne ou la synthèse des protéines, qui sont cruciales pour la survie de ces agents pathogènes.
Agriculture : Pesticides et Herbicides
En agriculture, les dérivés d'oxazole sont explorés pour leur utilisation comme pesticides et herbicides . Ils peuvent agir sur divers parasites et mauvaises herbes, perturbant leur croissance et leur prolifération. Cette application est particulièrement importante pour augmenter le rendement des cultures et protéger les plantes des espèces nuisibles.
Science des Matériaux : Synthèse des Polymères
Les oxazoles sont connus pour être intégrés à la synthèse des polymères . Le composé en question pourrait potentiellement être utilisé comme monomère ou agent de réticulation dans les chaînes polymères, contribuant au développement de matériaux ayant des propriétés mécaniques et chimiques spécifiques, adaptées aux applications industrielles.
Science de l'Environnement : Dégradation des Polluants
Bien que les données spécifiques sur les applications environnementales de la This compound soient limitées, les dérivés d'oxazole sont en cours de recherche pour leur rôle dans la dégradation des polluants . Ils peuvent participer à des réactions chimiques qui décomposent les substances nocives, contribuant ainsi aux efforts de nettoyage de l'environnement.
Biochimie : Inhibition Enzymatiques
En biochimie, les dérivés d'oxazole ont été identifiés comme des inhibiteurs enzymatiques potentiels . Ils peuvent se lier aux sites actifs des enzymes, empêchant la catalyse des réactions biochimiques. Cette propriété est utile dans l'étude des voies métaboliques et le développement de médicaments qui ciblent des enzymes spécifiques.
Recherche Pharmaceutique : Développement de Médicaments
La complexité structurelle des oxazoles en fait des candidats appropriés pour le développement de médicaments . Ils font partie de la structure de plusieurs produits pharmaceutiques commercialisés et continuent d'être un centre d'intérêt dans la recherche de nouveaux agents thérapeutiques. Leur polyvalence permet une large gamme d'activités biologiques, qui peuvent être exploitées pour traiter diverses maladies.
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-4-propan-2-ylidene-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(2)10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXZIPYOMWJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279978 | |
| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4491-47-8 | |
| Record name | NSC14968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolin-5-one, 4-isopropylidene-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYLIDENE-2-PHENYL-5(4H)-OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




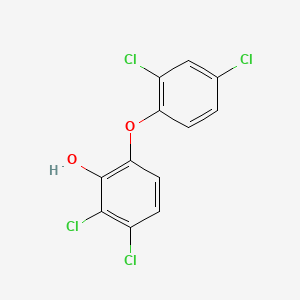
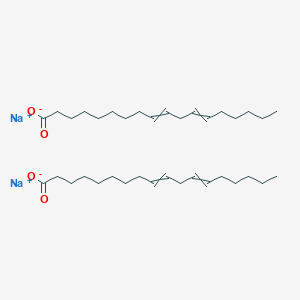
![Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide](/img/structure/B1615761.png)
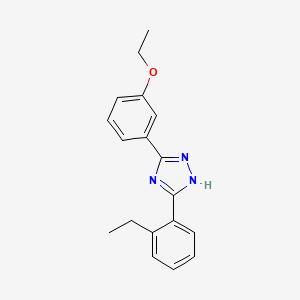
![2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate](/img/structure/B1615764.png)

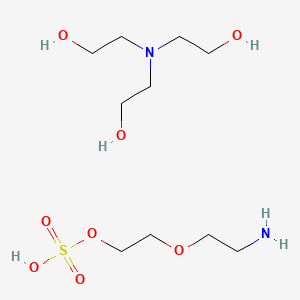

![cobalt(3+);hydron;1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B1615769.png)

